molecular formula C10H10BrN B8709576 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B8709576
M. Wt: 224.10 g/mol
InChI Key: GVWPMJOLTZSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2

InChI Key

GVWPMJOLTZSVCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (977 mmol, 23.45 g) was suspended in tetrahydrofuran (700 mL) and cooled to 5° C. with an ice-water bath. To this cold suspension was added 1-vinyl-pyrrolidin-2-one (465 mmol, 51.7 g) over approximately 20 minutes, maintaining an internal temperature reaction temp of less than 5° C. then ethyl 2-bromobenzoate (437 mmol, 100 g) was added. After the addition was complete the reaction was stirred at 5° C. for 10 minutes then refluxed for 2 hours and allowed to cool to room temperature. To the suspension was added 5N HCl (600 mL) dropwise, maintaining reaction temperature between 25° C. and 35° C. The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum. The resulting solution was cooled and further 5N hydrochloric acid (600 mL) was added and the mixture was refluxed overnight. The solution was then cooled with a salt-ice bath to 5° C. and basified by the careful addition of sodium hydroxide pellets (˜250 g) maintaining an internal temperature between 10 and 15° C. When reaction mixture was at pH 13, the cooling bath was removed and temperature allowed to reach room temperature. The reaction was then extracted with methylene chloride (1 L) and the aqueous layer was extracted with further methylene chloride (2×1 L). The combined methylene chloride extracts were dried with sodium sulfate, filtered and evaporated to dryness to give 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (92.2 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

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